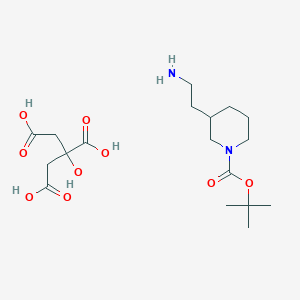
3-(2-Aminoethyl)-1-Boc-piperidine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-Boc-piperidine citrate is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine citrate typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-aminoethyl side chain. One common method involves the reaction of Boc-piperidine with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1-Boc-piperidine citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used to remove the Boc group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, sulfonates, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-Boc-piperidine citrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-Boc-piperidine citrate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the active amine, which can then participate in various biochemical reactions. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, often used as a starting material for the synthesis of more complex derivatives.
N-Boc-piperidine: A protected form of piperidine, similar to 3-(2-Aminoethyl)-1-Boc-piperidine citrate but lacking the aminoethyl side chain.
2-Aminoethylpiperidine: A compound similar to this compound but without the Boc protecting group.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the aminoethyl side chain. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research. The Boc group provides stability during reactions, while the aminoethyl side chain offers a site for further functionalization.
Propiedades
Fórmula molecular |
C18H32N2O9 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C12H24N2O2.C6H8O7/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9,13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
GEUKGBWRNXHUFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)





![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)


![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

